molecular formula C12H18N2O2 B5084122 2-(4-butylphenoxy)acetohydrazide

2-(4-butylphenoxy)acetohydrazide

Cat. No. B5084122
M. Wt: 222.28 g/mol
InChI Key: OAQAJSRYRGJYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-butylphenoxy)acetohydrazide, also known as BPAH, is a chemical compound that has gained significant attention in recent years due to its potential as a therapeutic agent. BPAH belongs to the class of hydrazide compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(4-butylphenoxy)acetohydrazide is not fully understood. However, it is believed that 2-(4-butylphenoxy)acetohydrazide exerts its therapeutic effects by modulating various signaling pathways in the body. 2-(4-butylphenoxy)acetohydrazide has been shown to inhibit the activity of enzymes that are involved in the production of reactive oxygen species, which are known to contribute to inflammation and oxidative stress. 2-(4-butylphenoxy)acetohydrazide has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
2-(4-butylphenoxy)acetohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. 2-(4-butylphenoxy)acetohydrazide has also been shown to improve cognitive function and protect against neurodegenerative diseases. In addition, 2-(4-butylphenoxy)acetohydrazide has been shown to improve glucose metabolism and reduce insulin resistance, which are important factors in the development of metabolic disorders such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

2-(4-butylphenoxy)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. 2-(4-butylphenoxy)acetohydrazide is also stable under a wide range of conditions, which makes it suitable for use in a variety of experimental settings. However, there are some limitations to the use of 2-(4-butylphenoxy)acetohydrazide in lab experiments. 2-(4-butylphenoxy)acetohydrazide has low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, 2-(4-butylphenoxy)acetohydrazide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for the study of 2-(4-butylphenoxy)acetohydrazide. One area of research is the development of novel formulations of 2-(4-butylphenoxy)acetohydrazide that can improve its solubility and bioavailability. Another area of research is the investigation of the safety and efficacy of 2-(4-butylphenoxy)acetohydrazide in humans. In addition, further studies are needed to elucidate the mechanism of action of 2-(4-butylphenoxy)acetohydrazide and its potential therapeutic applications in various diseases. Finally, the development of 2-(4-butylphenoxy)acetohydrazide derivatives with improved pharmacological properties is an area of interest for future research.
Conclusion:
In conclusion, 2-(4-butylphenoxy)acetohydrazide is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has been shown to have anti-inflammatory, antioxidant, and antitumor activities. 2-(4-butylphenoxy)acetohydrazide has also been investigated for its neuroprotective effects and its ability to improve cognitive function. However, further studies are needed to establish its safety and efficacy in humans and to elucidate its mechanism of action.

Synthesis Methods

The synthesis of 2-(4-butylphenoxy)acetohydrazide is a multi-step process that involves the reaction of 4-butylphenol with chloroacetyl chloride, followed by the reaction with hydrazine hydrate. The final product is purified by recrystallization. The yield of the reaction is around 70%, and the purity of the product is greater than 98%.

Scientific Research Applications

2-(4-butylphenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor activities. 2-(4-butylphenoxy)acetohydrazide has also been investigated for its neuroprotective effects and its ability to improve cognitive function. In addition, 2-(4-butylphenoxy)acetohydrazide has been studied for its potential in treating metabolic disorders such as diabetes and obesity.

properties

IUPAC Name

2-(4-butylphenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-3-4-10-5-7-11(8-6-10)16-9-12(15)14-13/h5-8H,2-4,9,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQAJSRYRGJYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.